molecular formula C18H18N2O3 B2905306 N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide CAS No. 2034393-45-6

N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide

Cat. No.: B2905306
CAS No.: 2034393-45-6
M. Wt: 310.353
InChI Key: SIZUIMDCBDEZTF-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide is a synthetic carboxamide derivative of interest in medicinal chemistry and preclinical research. Compounds featuring an N-(acetylphenyl)carboxamide core are frequently investigated as key scaffolds in the development of novel therapeutic agents . The molecular structure, which incorporates a pyridine ring and an acetylphenyl group, is analogous to those used in the design of potential protease inhibitors and antimicrobial agents . The carboxamide functional group is particularly significant, as it often enables critical hydrogen-bonding interactions with biological targets, such as enzyme active sites; for instance, similar carboxamide motifs have been shown to form hydrogen bonds with amino acid residues like Cys145 and Ser144 in protease binding studies . Furthermore, the acetyl group on the phenyl ring can serve as a valuable handle for further chemical derivatization, allowing researchers to explore structure-activity relationships (SAR) . From a supramolecular chemistry perspective, related N-(acetylphenyl) carboxamides demonstrate a propensity to form specific intermolecular interactions, including hydrogen bonds and π-π stacking, which can be relevant in the study of crystal engineering and material sciences . This compound is provided for research purposes only, specifically for use in areas such as synthetic chemistry method development, biological screening assays, and as a building block for the creation of compound libraries. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and conduct their own characterization to confirm identity and purity for specific applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(21)14-3-2-4-16(9-14)20-18(22)15-7-8-19-17(10-15)23-11-13-5-6-13/h2-4,7-10,13H,5-6,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZUIMDCBDEZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution with the Acetylphenyl Group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is attached via an etherification reaction, using cyclopropylmethanol and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The pyridine-4-carboxamide scaffold is a common motif in drug discovery. Below is a comparison of key substituents and their implications:

Compound Name Substituent R1 (Carboxamide) Substituent R2 (Pyridine-2-position) Key Structural Features
Target Compound 3-acetylphenyl cyclopropylmethoxy Rigid cyclopropane ring; acetyl enhances lipophilicity
N-[2-(aryl)thiazolidinone]pyridine-4-carboxamide derivatives Aryl/substituted aryl Thiazolidinone Varied electronic profiles; thiazolidinone introduces hydrogen-bonding
Betaxolol Hydrochloride p-[2-(cyclopropylmethoxy)ethyl]phenoxy isopropylamino Cyclopropylmethoxyethylphenoxy chain; beta-blocker pharmacophore
Enamine compound (EN300-1657639) (2R)-3-chloro-2-hydroxypropyl cyclobutylamino Cyclobutyl group (larger ring); chiral chloro-hydroxypropyl chain
Key Observations:
  • Cyclopropane vs.
  • Acetylphenyl vs. Thiazolidinone: The 3-acetylphenyl group in the target compound likely increases lipophilicity and membrane permeability compared to the polar thiazolidinone moiety in anti-inflammatory derivatives .

Pharmacological Activity

Anti-inflammatory Derivatives (3D-QSAR Analysis) :
  • Pyridine-4-carboxamides with aryl/thiazolidinone substituents showed anti-inflammatory activity (IC₅₀ values: 0.8–12.4 µM).
  • Electron-withdrawing groups on the aryl ring enhanced activity, suggesting the target’s acetyl group (moderately electron-withdrawing) may confer similar benefits.
Beta-Blocker Activity (Betaxolol Hydrochloride) :
  • Betaxolol’s cyclopropylmethoxyethylphenoxy chain contributes to β₁-adrenergic receptor selectivity. The target compound lacks the amino alcohol moiety critical for beta-blocker activity, implying divergent therapeutic applications.

Physicochemical Properties

Property Target Compound Betaxolol Hydrochloride EN300-1657639
Molecular Weight ~316.34 g/mol 343.89 g/mol 300.38 g/mol
Solubility Moderate (acetyl enhances lipophilicity) High (hydrochloride salt) Low (cyclobutyl reduces polarity)
Metabolic Stability High (cyclopropane resistance to oxidation) Moderate Variable (cyclobutane prone to ring-opening)

Data Tables

Table 1: Structural Comparison of Pyridine-4-carboxamide Derivatives

Compound R1 Substituent R2 Substituent Therapeutic Area Reference
Target Compound 3-acetylphenyl cyclopropylmethoxy Under investigation -
Anti-inflammatory derivative Aryl/thiazolidinone Thiazolidinone Inflammation
Betaxolol Hydrochloride Cyclopropylmethoxyethylphenoxy isopropylamino Cardiovascular (beta-blocker)
EN300-1657639 (2R)-3-chloro-2-hydroxypropyl cyclobutylamino Undisclosed

Q & A

Q. Q1. What are the recommended synthetic pathways for N-(3-acetylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide, and how can purity be optimized?

A:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, cyclopropylmethoxy groups are typically introduced using alkylation under alkaline conditions (e.g., K₂CO₃ in DMF), followed by carboxamide formation via coupling agents like EDC/HOBt .
  • Purity Optimization : Post-synthesis purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >98% .

Q. Q2. How is structural integrity validated for this compound?

A:

  • Spectroscopic Confirmation :
    • ¹H/¹³C NMR : Key signals include the acetylphenyl proton (δ ~2.6 ppm, singlet) and pyridine ring protons (δ 7.5–8.5 ppm). Cyclopropylmethoxy groups show characteristic splitting patterns .
    • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ matching the theoretical mass .

Q. Q3. What preliminary biological screening assays are suitable for this compound?

A:

  • In Vitro Assays :
    • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) against kinases like Met, given structural analogs (e.g., BMS-777607) show selective inhibition .
    • Cytotoxicity : MTT assays in cancer cell lines (e.g., GTL-16 gastric carcinoma) at concentrations 1–100 μM .
  • Dose-Response Analysis : IC₅₀ values calculated using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

A:

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R-factor <5%, hydrogen bonding networks (e.g., amide N-H∙∙∙O interactions) .
  • ORTEP-3 Visualization : Generates thermal ellipsoid plots to assess positional disorder or rotational flexibility in the cyclopropylmethoxy group .

Q. Q5. How do 3D-QSAR models inform the optimization of this compound’s bioactivity?

A:

  • Model Construction : Align derivatives using VLife MDS (energy minimization with MMFF94 force field). Generate 3D descriptors (e.g., steric, electrostatic fields) .
  • Contradiction Analysis : If experimental IC₅₀ diverges from QSAR predictions, re-evaluate alignment rules or incorporate solvation effects (e.g., COSMO-RS) .

Q. Q6. What strategies mitigate discrepancies between computational docking and experimental binding data?

A:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to account for protein flexibility. Compare binding free energies (MM/PBSA) with SPR or ITC data .
  • Covalent Docking : If the compound exhibits irreversible binding (e.g., to cysteine residues), use CovDock (Schrödinger) for accurate pose prediction .

Q. Q7. How can metabolomic studies predict off-target interactions?

A:

  • CYP450 Profiling : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Monitor CYP3A4/2D6 inhibition (fluorogenic substrates) .
  • Network Pharmacology : Use STRING or KEGG to map secondary targets (e.g., EGFR, VEGFR2) based on structural similarity to kinase inhibitors .

Q. Q8. What are the best practices for handling and storing this compound?

A:

  • Storage : Desiccate at –20°C under argon to prevent hydrolysis of the cyclopropylmethoxy group .
  • Safety : Follow GHS Category 4 guidelines (acute toxicity). Use PPE (gloves, goggles) and fume hoods during weighing .

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